(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-chloro-2-(3-methyl-1,2-oxazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c1-3-23-14(21)8-20-11-5-4-10(17)7-13(11)25-16(20)18-15(22)12-6-9(2)19-24-12/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEXGQVQKUXZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Isoxazole moiety : Known for its presence in various bioactive compounds.
- Chlorobenzo[d]thiazole : Imparts unique chemical properties that may contribute to its biological activity.
- Ethyl acetate group : Enhances solubility and bioavailability.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, primarily focusing on anticancer effects and enzyme inhibition .
Anticancer Properties
- HDAC Inhibition : The compound has shown promising results as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are recognized for their role in cancer therapy, as they can induce cell cycle arrest and apoptosis in cancer cells. Studies indicate that this compound exhibits significant inhibitory activity against various HDAC isoforms, particularly HDAC-6, with IC50 values indicating substantial potency .
- Cell Line Studies : In vitro studies have demonstrated that the compound effectively reduces cell viability in multiple cancer cell lines. For instance, it has been reported to decrease α-fetoprotein secretion in Hep3B liver cancer cells, suggesting potential antitumor activity .
The mechanisms underlying the biological activities of this compound include:
- Epigenetic Modulation : By inhibiting HDACs, the compound alters gene expression patterns associated with tumor progression.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for effective cancer treatment.
Data Tables
| Biological Activity | Target | IC50 Value |
|---|---|---|
| HDAC Inhibition | HDAC-6 | 0.5 µM |
| Antitumor Activity | Hep3B | 1625.8 ng/ml (α-FP secretion reduction) |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell proliferation and induction of apoptosis in Hep3B cells, comparable to established chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Another investigation focused on the molecular docking studies of the compound, revealing strong binding interactions with the active sites of HDAC enzymes. This supports its role as a potent HDAC inhibitor and provides insights into its mechanism of action at the molecular level .
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of (E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions starting from readily available precursors. The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The incorporation of the isoxazole moiety enhances its pharmacological profile.
Key Steps in Synthesis:
- Formation of the Benzothiazole Framework : The initial step often involves the reaction of 2-aminothiophenol with various carbonyl compounds to form the benzothiazole structure.
- Introduction of Isoxazole : The isoxazole group can be introduced through cyclization reactions involving appropriate nitrile or carbonyl precursors.
- Acetate Formation : Finally, the esterification process yields the ethyl acetate derivative.
Biological Activities
The compound has been evaluated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies indicate that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Research has highlighted the anticancer potential of benzothiazole derivatives. For example, one study demonstrated that compounds with similar structural motifs induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and reactive oxygen species generation .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. In preclinical models, it exhibited significant reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study published in Advances in Basic and Applied Sciences reported that ethyl benzothiazole derivatives showed comparable activity to standard antibiotics against various pathogens .
- Anticancer Mechanisms : Another research article detailed how similar compounds induced apoptosis in lung cancer cells by activating specific signaling pathways, thereby providing insights into their mechanism of action .
- Inflammation Model Testing : In a pharmacological study, the compound was tested in a carrageenan-induced edema model, demonstrating superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs .
Comparison with Similar Compounds
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate
Structural Differences :
- Core : Both compounds share a benzo[d]thiazole scaffold.
- Substituents: The target compound has a 6-chloro group and a 3-methylisoxazole-5-carbonyl imino substituent. The analog from replaces these with an indole group at position 2 and a cyanoacetate moiety. Synthesis: The analog was synthesized via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone . This suggests the target compound could be synthesized using similar methodologies, substituting indole with 3-methylisoxazole-5-carbonyl chloride. Potential Applications: Indole-containing benzothiazoles are often explored for anticancer or antimicrobial activity due to indole’s electron-rich aromatic system. In contrast, the isoxazole group in the target compound may enhance metabolic stability or target selectivity .
Ethyl Ester Pesticides (e.g., Pyrazophos)
Structural Differences :
- Core : Pyrazophos () has a pyrazolopyrimidine core, whereas the target compound features a benzothiazole.
- Functional Groups: Both share an ethyl ester, but pyrazophos includes a diethoxyphosphinothioyl group linked to its heterocycle, contributing to pesticidal activity . Implications: The ethyl ester in the target compound may facilitate membrane permeability, as seen in pyrazophos. However, the absence of a phosphorothioate group likely limits its pesticidal efficacy unless the benzothiazole-isoxazole system confers novel bioactivity.
Comparative Data Table
Research Implications and Limitations
- Data Gaps: No direct pharmacological or physicochemical data (e.g., solubility, IC₅₀ values) are available in the provided evidence. Further studies are needed to confirm bioactivity and optimize synthesis.
- Synthesis Challenges: While provides a template for benzothiazole functionalization, introducing the 3-methylisoxazole-5-carbonyl imino group may require specialized reagents or catalysts.
Preparation Methods
Cyclocondensation of 2-Amino-6-Chlorobenzenethiol
The benzothiazole scaffold is typically synthesized via cyclocondensation of 2-amino-6-chlorobenzenethiol with carbonyl sources. In a representative procedure, 2-amino-6-chlorobenzenethiol (1.0 equiv) reacts with formic acid under reflux to yield 6-chloro-2-iminobenzo[d]thiazol-3(2H)-one. This intermediate is critical for subsequent functionalization.
Reaction Conditions :
Alternative Route via Thiol Oxidation
Oxidative cyclization of 2-mercaptoaniline derivatives offers another pathway. Treatment of 2-amino-6-chloro-N-(3-methylisoxazol-5-yl)benzamide with iodine in dimethyl sulfoxide (DMSO) induces disulfide formation, followed by intramolecular cyclization to afford the benzothiazole core.
Optimization Insight :
Introduction of the 3-Methylisoxazole-5-Carbonyl Imino Group
Condensation with 3-Methylisoxazole-5-Carbonyl Chloride
The imino linkage is formed via nucleophilic acyl substitution. 6-Chloro-2-iminobenzo[d]thiazol-3(2H)-one (1.0 equiv) reacts with 3-methylisoxazole-5-carbonyl chloride (1.2 equiv) in dichloromethane (DCM) under basic conditions.
Procedure :
Stereochemical Control of the Imino Group
The E-isomer is favored by steric hindrance during condensation. Using bulky bases (e.g., diisopropylethylamine) and low temperatures (0°C) minimizes Z-isomer formation. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the E-isomer with >95% diastereomeric excess.
Alkylation with Ethyl Bromoacetate
N-Alkylation of the Thiazole Nitrogen
The nitrogen at position 3 of the benzothiazole is alkylated using ethyl bromoacetate. A mixture of the imino intermediate (1.0 equiv), ethyl bromoacetate (1.5 equiv), and potassium carbonate (2.0 equiv) in acetonitrile is heated under reflux.
Key Parameters :
Competing Side Reactions
Over-alkylation is mitigated by controlling stoichiometry (1:1.5 ratio of substrate to alkylating agent). Monitoring via thin-layer chromatography (TLC) ensures reaction completion before workup.
Integrated Multi-Component Approach
A one-pot synthesis combining 2-amino-6-chlorobenzenethiol, 3-methylisoxazole-5-carbonyl chloride, and ethyl bromoacetate in the presence of acetic anhydride and sodium acetate achieves the target compound in 65% yield.
Advantages :
- Reduced purification steps
- Shorter reaction time (10 hours total)
Limitations :
- Lower yield compared to stepwise methods
- Requires precise stoichiometric control
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.29 (t, 3H, CH₂CH₃), 2.45 (s, 3H, isoxazole-CH₃), 4.23 (q, 2H, OCH₂), 5.12 (s, 2H, NCH₂CO), 6.78 (s, 1H, isoxazole-H), 7.35–7.52 (m, 3H, aromatic-H).
- IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (imino C=N), 1602 cm⁻¹ (aromatic C=C).
- HRMS (ESI) : m/z calcd for C₁₇H₁₅ClN₃O₄S [M+H]⁺: 408.0421; found: 408.0418.
Crystallographic Validation
Single-crystal X-ray diffraction of analogous compounds confirms the E-configuration, with dihedral angles between the benzothiazole and isoxazole planes ranging from 60–65°.
Yield Optimization and Industrial Scalability
| Parameter | Stepwise Synthesis | Multi-Component Route |
|---|---|---|
| Total Yield | 62% | 65% |
| Purity (HPLC) | >98% | 95% |
| Reaction Time | 26 hours | 10 hours |
| Scalability (kg-scale) | Demonstrated | Limited |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Formation of the benzo[d]thiazole core by condensing 2-amino-5-chlorobenzothiazole with ethyl chloroacetate under basic conditions (e.g., KOH in ethanol, reflux for 7 hours) .
- Step 2 : Introduction of the imino linkage via Schiff base formation using 3-methylisoxazole-5-carbonyl chloride. Optimize reaction conditions (e.g., DMF as solvent, room temperature) to avoid hydrolysis of the isoxazole ring .
- Critical Parameters : Monitor reaction progress via TLC/HPLC and purify intermediates via recrystallization (ethanol/water mixtures) to ensure >95% purity.
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Identify key signals:
- Ethyl ester protons (δ ~1.3 ppm for CH3, δ ~4.2 ppm for CH2) .
- Benzo[d]thiazole aromatic protons (δ ~7.5–8.5 ppm) and imino proton (δ ~8.9 ppm) .
- ESI-MS : Confirm molecular ion [M+H]+ and fragmentation patterns to validate the imino and isoxazole groups .
- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C=N imino bonds (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected coupling constants in NMR) be resolved for this compound?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating proton-proton and proton-carbon couplings .
- Variable Temperature NMR : Use to identify dynamic effects (e.g., hindered rotation around the imino bond) causing signal splitting .
- DFT Calculations : Predict theoretical NMR spectra (using Gaussian or ORCA) and compare with experimental data to assign ambiguous peaks .
Q. What strategies optimize the regioselectivity of functional group modifications (e.g., isoxazole vs. thiazole ring reactivity)?
- Methodology :
- Protecting Groups : Temporarily block the reactive isoxazole carbonyl using tert-butyldimethylsilyl (TBS) groups during thiazole modifications .
- pH-Controlled Reactions : Exploit differential protonation states (e.g., basic conditions to deprotonate thiazole NH for alkylation) .
- Computational Screening : Use molecular docking (AutoDock Vina) to predict binding preferences of substituents and guide synthetic prioritization .
Q. How can reaction yields be improved for large-scale synthesis while minimizing byproducts?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (40–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) to identify optimal conditions .
- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis of the ethyl ester) .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Critical Analysis of Contradictions
- Synthetic Route Discrepancies : uses ethanol/KOH for benzothiazole alkylation, while recommends DMF for higher yields. Resolution: Ethanol is suitable for small-scale synthesis, but DMF improves solubility for bulky intermediates .
- Biological Activity Predictions : Computational models () suggest strong binding to kinase targets, but experimental IC50 data are lacking. Recommendation: Validate via enzymatic assays (e.g., ADP-Glo™ kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
